molecular formula C17H15N3O B2374422 1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 1429221-05-5

1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No.: B2374422
CAS No.: 1429221-05-5
M. Wt: 277.327
InChI Key: CMMMSEIGVZJLMS-XDHOZWIPSA-N
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Description

1-(2-Hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone is a hydrazone Schiff base derived from the condensation of 2-hydroxyacetophenone and 8-quinolinylhydrazine. Its structure features a hydroxyphenyl group attached to an ethanone moiety, which forms a hydrazone linkage with the 8-quinolinyl substituent.

Properties

IUPAC Name

2-[(E)-C-methyl-N-(quinolin-8-ylamino)carbonimidoyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12(14-8-2-3-10-16(14)21)19-20-15-9-4-6-13-7-5-11-18-17(13)15/h2-11,20-21H,1H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMMSEIGVZJLMS-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation reaction between 1-(2-hydroxyphenyl)-1-ethanone and 8-quinolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or quinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Hydrazine derivatives with varying degrees of reduction.

    Substitution: Substituted phenyl or quinoline derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its hydrazone linkage allows it to participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of hydrazone Schiff bases, where substituents on the phenyl and heterocyclic moieties significantly influence physicochemical properties. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features Reference
1-(2-Hydroxyphenyl)-N-(8-quinolinyl)hydrazone R1 = -OH, R2 = 8-quinolinyl C₁₆H₁₃N₃O 263.30 Hydroxyl donor, quinoline acceptor
1-(4-Methylphenyl)-N-(8-quinolinyl)hydrazone R1 = -CH₃, R2 = 8-quinolinyl C₁₈H₁₇N₃ 275.35 Methyl electron donor
1-(2-Pyridinyl)-N-(8-quinolinyl)hydrazone R1 = 2-pyridinyl, R2 = 8-quinolinyl C₁₅H₁₂N₄ 248.28 Pyridine heterocycle
1-(2,4-Dihydroxyphenyl)-N-(4-nitrophenyl)hydrazone R1 = -OH (2,4-di), R2 = 4-NO₂-phenyl C₁₄H₁₃N₃O₄ 287.27 Nitro electron-withdrawing group

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The hydroxyphenyl group (R1 = -OH) enhances metal coordination and photoluminescence efficiency compared to methyl or nitro substituents .
  • Heterocyclic Influence: The 8-quinolinyl group (R2) provides strong π-π stacking and chelation sites, unlike simpler phenyl or pyridinyl analogs .

Photophysical and Coordination Properties

  • Luminescence: The hydroxyphenyl-quinolinyl hydrazone exhibits strong Tb³⁺-sensitized luminescence at 285–330 nm excitation, attributed to efficient intersystem crossing (ISC) from the ligand to Tb³⁺. This is superior to phenyl or pyridinyl analogs, where ISC is less efficient .
  • pH Sensitivity: Excitation spectra vary significantly with pH (e.g., pH 2.8–10), a feature absent in non-hydroxylated analogs .

Crystallographic Data

  • Target Compound: No direct crystallographic data is available, but analogs like 1-(2-hydroxy-5-methoxyphenyl)hydrazone show monoclinic crystal systems (space group P2₁/c) with R factor = 0.047, indicating high structural precision .
  • Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining hydrazone structures, ensuring accurate bond-length measurements (mean C–C = 0.003 Å) .

Biological Activity

1-(2-hydroxyphenyl)-1-ethanone N-(8-quinolinyl)hydrazone, a hydrazone derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structural features, including a phenolic hydroxyl group and a quinoline moiety, which contribute significantly to its biological reactivity and efficacy.

  • Molecular Formula : C₁₇H₁₅N₃O
  • Molecular Weight : 277.32 g/mol
  • Structural Features : The compound's structure includes a hydrazone linkage formed through the condensation of 1-(2-hydroxyphenyl)-1-ethanone with 8-quinolinylhydrazine.

Synthesis

The synthesis of this compound typically involves a condensation reaction under acidic or basic conditions, which promotes the formation of the stable hydrazone linkage. The general reaction can be summarized as follows:

RCHO+NH2RCH N R +H2O\text{RCHO}+\text{R }\text{NH}_2\rightarrow \text{RCH N R }+\text{H}_2\text{O}

where R is the 2-hydroxyphenyl group and R' is the 8-quinolinyl group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated effectiveness against various Gram-positive bacteria. The presence of both phenolic and quinoline structures enhances interaction with biological targets, potentially leading to bactericidal effects.

Compound Target Bacteria MIC (µg/mL) Activity Type
This compoundStaphylococcus aureus3.91Bactericidal
This compoundEscherichia coli7.81Bacteriostatic

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against several cancer cell lines, including breast, lung, and liver cancers. Studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for drug development.

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.39Cytotoxic
A549 (Lung)10.50Apoptosis Induction
HepG2 (Liver)7.81Cytotoxic

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. It can bind to metal ions, forming stable complexes that modulate various biological activities. Additionally, the hydrazone linkage allows participation in redox reactions, influencing cellular processes and signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar hydrazones, providing insights into structure-activity relationships:

  • Antibacterial Studies : A study found that derivatives with higher hydrogen bonding interactions exhibited enhanced antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Assessments : In vitro tests have shown that hydrazones can display selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
  • Metal Complexation : Research on metal complexes derived from similar ligands has demonstrated improved biological efficacy due to enhanced binding interactions with cellular macromolecules .

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